molecular formula C17H18Cl2N3NaO3S B14463383 1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt CAS No. 67875-04-1

1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt

Cat. No.: B14463383
CAS No.: 67875-04-1
M. Wt: 438.3 g/mol
InChI Key: JJVGPPWXWUYMOK-UHFFFAOYSA-M
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Description

1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt is a chemical compound with the molecular formula C17H18Cl2N3NaO3S and a molecular weight of 438.3 . It is known for its unique structure, which includes a sulfonic acid group, an azo group, and a dichlorophenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt involves several steps:

    Diazotization: The process begins with the diazotization of 2,5-dichloroaniline to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylethylamine to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation with 1-propanesulfonic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same steps mentioned above but optimized for higher yields and purity. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanesulfonic acid, 3-((4-((2,4-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt
  • 1-Propanesulfonic acid, 3-((4-((2,6-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt

Uniqueness

1-Propanesulfonic acid, 3-((4-((2,5-dichlorophenyl)azo)phenyl)ethylamino)-, sodium salt is unique due to its specific substitution pattern on the aromatic rings and the presence of both the azo and sulfonic acid groups. These features confer distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

67875-04-1

Molecular Formula

C17H18Cl2N3NaO3S

Molecular Weight

438.3 g/mol

IUPAC Name

sodium;3-[4-[(2,5-dichlorophenyl)diazenyl]-N-ethylanilino]propane-1-sulfonate

InChI

InChI=1S/C17H19Cl2N3O3S.Na/c1-2-22(10-3-11-26(23,24)25)15-7-5-14(6-8-15)20-21-17-12-13(18)4-9-16(17)19;/h4-9,12H,2-3,10-11H2,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

JJVGPPWXWUYMOK-UHFFFAOYSA-M

Canonical SMILES

CCN(CCCS(=O)(=O)[O-])C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)Cl.[Na+]

Origin of Product

United States

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